Flortaucipir F-18 is classified as a PET radiotracer. It is synthesized from a precursor compound through a process involving radio-fluorination, which incorporates fluorine-18 into the molecular structure. The compound is produced under stringent Good Manufacturing Practice (GMP) conditions to ensure its safety and efficacy for clinical use.
The synthesis of Flortaucipir F-18 typically involves a two-step process:
Automated synthesis modules such as the RNplus Research module or GE Tracerlab FXN are commonly used to streamline this process. These systems allow for high-throughput production while maintaining compliance with GMP standards. Quality control measures are implemented to ensure that the radiochemical purity exceeds 99% and that molar activities range between 6.7 to 10.4 Ci/µmole at the end of synthesis .
The molecular formula of Flortaucipir F-18 is C19H21F2N2O3S, and its structure includes a fluorinated aromatic ring system that facilitates binding to tau proteins in the brain. The presence of fluorine-18 allows for its detection via PET imaging due to its radioactive properties.
Key structural data includes:
The primary chemical reaction involved in synthesizing Flortaucipir F-18 is nucleophilic substitution, where [18F]fluoride replaces a leaving group on the precursor molecule AV1622. The reaction conditions are critical; for instance, maintaining anhydrous conditions during the radiofluorination step is essential to prevent hydrolysis and ensure high yields.
Flortaucipir F-18 functions by binding selectively to aggregated tau proteins in the brain. Upon administration, it crosses the blood-brain barrier due to its lipophilic nature, allowing it to localize in regions affected by tau pathology. The mechanism involves:
Studies have shown that Flortaucipir can differentiate between Alzheimer’s disease patients and healthy controls based on tau binding potential values derived from PET imaging data .
Flortaucipir F-18 exhibits several notable physical and chemical properties:
These properties are essential for ensuring that the compound meets regulatory standards for safety and efficacy in clinical settings .
Flortaucipir F-18 is primarily utilized in neuroimaging studies aimed at:
CAS No.: 22502-03-0
CAS No.:
CAS No.:
CAS No.: 20411-84-1
CAS No.: 573-83-1
CAS No.: 53948-12-2